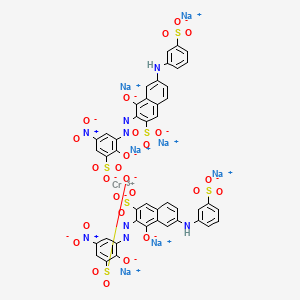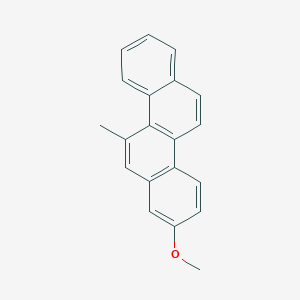
Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium is a complex inorganic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, nitro, and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium typically involves multi-step organic reactions. The process may start with the preparation of the azo compound through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compound with a chromate salt under controlled pH and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with precise control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous monitoring systems would be essential to maintain the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate group can participate in oxidation reactions, converting other substances to their oxidized forms.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a reagent for various analytical and synthetic purposes. Its complex structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in the laboratory.
Biology
In biological research, the compound’s ability to interact with biomolecules can be exploited for studying enzyme mechanisms or as a probe in biochemical assays.
Medicine
Potential medical applications include its use as a diagnostic agent or in drug development, where its unique properties can be harnessed to target specific biological pathways.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium involves its interaction with molecular targets through its functional groups. The chromate group can act as an oxidizing agent, while the azo and sulfonate groups can participate in binding interactions with proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
- Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, hexasodium
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it suitable for specific applications.
Eigenschaften
| 72765-47-0 | |
Molekularformel |
C44H22CrN8Na7O26S6 |
Molekulargewicht |
1484.0 g/mol |
IUPAC-Name |
heptasodium;chromium(3+);3-[(5-nitro-2-oxido-3-sulfonatophenyl)diazenyl]-4-oxido-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/2C22H16N4O13S3.Cr.7Na/c2*27-21-16-8-13(23-12-2-1-3-15(7-12)40(31,32)33)5-4-11(16)6-18(41(34,35)36)20(21)25-24-17-9-14(26(29)30)10-19(22(17)28)42(37,38)39;;;;;;;;/h2*1-10,23,27-28H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;;;;;/q;;+3;7*+1/p-10 |
InChI-Schlüssel |
RSJLIHLXUBPTDB-UHFFFAOYSA-D |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/no-structure.png)




